Cas no 1396760-85-2 (2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole)

2-{[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole is a fluorinated benzothiazole derivative featuring a sulfonylated azetidine moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural features, including the fluorine substituent and the benzothiazole core, which are known to enhance bioavailability and binding affinity. The sulfonyl group contributes to improved metabolic stability, while the azetidine ring offers conformational rigidity, potentially enhancing selectivity in target interactions. Its well-defined synthetic pathway allows for scalable production, making it a valuable candidate for further development in drug discovery and material science applications.
2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole structure
1396760-85-2 structure
Product Name:2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
CAS No:1396760-85-2
MF:C17H15FN2O3S2
MW:378.441004991531
CID:5400722
Update Time:2025-10-29

2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole, 2-[[1-[(3-fluorophenyl)sulfonyl]-3-azetidinyl]oxy]-4-methyl-
    • 2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
    • Inchi: 1S/C17H15FN2O3S2/c1-11-4-2-7-15-16(11)19-17(24-15)23-13-9-20(10-13)25(21,22)14-6-3-5-12(18)8-14/h2-8,13H,9-10H2,1H3
    • InChI Key: CXPPURNQIIBPMQ-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC(C)=C2N=C1OC1CN(S(C2=CC=CC(F)=C2)(=O)=O)C1

2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6276-2629-2μmol
2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
1396760-85-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6276-2629-5μmol
2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
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F6276-2629-20μmol
2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
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$79.0 2023-09-09
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F6276-2629-1mg
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F6276-2629-2mg
2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
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Life Chemicals
F6276-2629-3mg
2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
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2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
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F6276-2629-5mg
2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
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Life Chemicals
F6276-2629-10mg
2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole
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$79.0 2023-09-09

2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole Related Literature

Additional information on 2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole

2-{[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole: A Comprehensive Overview

The compound with CAS No. 1396760-85-2, known as 2-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzothiazoles, which are widely studied for their unique chemical properties and biological activities. The structure of this molecule incorporates a benzothiazole ring system, an azetidine ring, and a sulfonyl group, making it a complex yet fascinating compound for research and development.

The benzothiazole moiety in this compound is a key structural feature that contributes to its stability and reactivity. Benzothiazoles are known for their ability to act as ligands in metal complexes, making them valuable in catalysis and materials science. Recent studies have explored the use of benzothiazole derivatives in the development of new materials for optoelectronic devices due to their excellent photophysical properties. For instance, researchers have reported that certain benzothiazole-based materials exhibit high quantum yields and long emission lifetimes, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

The azetidine ring in this compound adds another layer of complexity to its structure. Azetidines are four-membered cyclic amines that are less common than their five or six-membered counterparts but are known for their unique reactivity and conformational rigidity. In this molecule, the azetidine ring is substituted with a sulfonyl group at position 1 and an oxy group at position 3. The sulfonyl group (SO₂) is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule. This substitution pattern suggests that the compound may exhibit interesting electronic characteristics, such as enhanced electrophilicity or increased stability under certain conditions.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules with high efficiency. The synthesis of this compound likely involves a multi-step process that includes nucleophilic aromatic substitution, coupling reactions, and possibly ring-closing steps to form the azetidine ring. The use of modern catalytic systems and protecting group strategies would be essential to ensure high yields and purity during the synthesis.

In terms of applications, this compound could find utility in several areas. Its benzothiazole core makes it a potential candidate for use in pharmaceuticals, where such structures are often employed as scaffolds for drug discovery. For example, benzothiazoles have been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities in preclinical studies. The presence of the sulfonyl group could further enhance these bioactive properties by increasing solubility or improving binding affinity to target proteins.

Additionally, the compound's structural features make it an attractive candidate for use in materials science. The combination of the benzothiazole and azetidine moieties could result in unique mechanical or electronic properties that are desirable for advanced materials applications. For instance, researchers have explored similar compounds for use in self-healing polymers or stimuli-responsive materials due to their ability to undergo reversible chemical transformations under specific conditions.

From an environmental perspective, understanding the fate and behavior of this compound is crucial for its safe handling and application. Recent studies have emphasized the importance of assessing the ecotoxicological effects of synthetic chemicals to minimize their impact on ecosystems. While specific data on this compound are not yet available, its structure suggests that it may undergo hydrolysis or biodegradation under certain environmental conditions. Further research is needed to evaluate its persistence and bioaccumulation potential.

In conclusion, CAS No. 1396760-85-2 represents a sophisticated organic molecule with promising applications across multiple disciplines. Its unique structure combines features from benzothiazoles and azetidines, offering opportunities for innovation in pharmaceuticals, materials science, and beyond. As research continues to uncover its properties and potential uses, this compound stands as a testament to the ingenuity of modern chemical synthesis and its role in driving scientific progress.

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